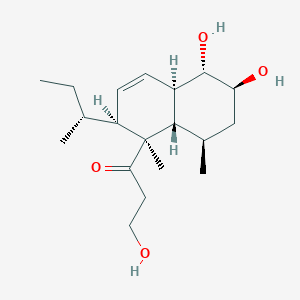

eujavanicol B

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H32O4 |

|---|---|

Molecular Weight |

324.5 g/mol |

IUPAC Name |

1-[(1S,2S,4aR,5S,6S,8R,8aS)-2-[(2R)-butan-2-yl]-5,6-dihydroxy-1,8-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-hydroxypropan-1-one |

InChI |

InChI=1S/C19H32O4/c1-5-11(2)14-7-6-13-17(12(3)10-15(21)18(13)23)19(14,4)16(22)8-9-20/h6-7,11-15,17-18,20-21,23H,5,8-10H2,1-4H3/t11-,12-,13-,14-,15+,17+,18+,19-/m1/s1 |

InChI Key |

KOPHBZXWJSZGMB-JZLXJRMKSA-N |

Isomeric SMILES |

CC[C@@H](C)[C@H]1C=C[C@@H]2[C@@H]([C@@]1(C)C(=O)CCO)[C@@H](C[C@@H]([C@H]2O)O)C |

Canonical SMILES |

CCC(C)C1C=CC2C(C1(C)C(=O)CCO)C(CC(C2O)O)C |

Synonyms |

eujavanicol B |

Origin of Product |

United States |

Isolation and Elucidation of Eujavanicol B and Structural Analogues

Spectroscopic Characterization and Structural Determination of Eujavanicol B

Chiroptical Spectroscopy for Absolute Configuration Assignment

Chiroptical spectroscopy provides crucial information on the three-dimensional arrangement of atoms in chiral molecules, making it an indispensable tool for assigning the absolute configuration of natural products. mdpi.comspectroscopyasia.com Techniques such as Electronic Circular Dichroism (ECD), optical rotation, and the in situ dimolybdenum CD method are frequently employed for this compound analogues. nih.govresearchgate.net

Electronic Circular Dichroism (ECD) Spectra and Optical Rotation

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, which is highly sensitive to its stereostructure. beilstein-journals.orgfaccts.de The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, serves as a unique fingerprint for a specific enantiomer. researchgate.netull.es For flexible molecules, computational methods like Time-Dependent Density Functional Theory (TD-DFT) are used to calculate theoretical ECD spectra for possible stereoisomers. nih.gov The absolute configuration is then assigned by matching the experimental ECD spectrum with the calculated one. researchgate.netnih.gov

Optical rotation, the measurement of the angle to which the plane of polarized light is rotated by a chiral substance, is a fundamental property used to characterize enantiomers. anton-paar.comresearchgate.net A dextrorotatory (+) compound rotates light clockwise, while a levorotatory (-) compound rotates it counter-clockwise. libretexts.org The specific rotation [α] is a standardized value used for comparison. For example, the hydrolysis of a related polyketide yielded a product identified as eujavanicol A, in part by comparing its optical rotation value ([α]D25 +19.0) to the known value for eujavanicol A ([α]D25 +21.1). nih.govresearchgate.net

In Situ Dimolybdenum CD Method

The in situ dimolybdenum CD method is a powerful technique for determining the absolute configuration of molecules containing vicinal diols (1,2-diols). nih.govsemanticscholar.org This method involves forming a complex between the diol-containing compound and dimolybdenum tetraacetate [Mo₂(OAc)₄]. The complex exhibits characteristic Cotton effects in the CD spectrum between 300 and 400 nm. The sign of these Cotton effects is empirically correlated to the dihedral angle of the O-C-C-O group, thus revealing the absolute stereochemistry of the diol moiety. nih.gov

In the structural elucidation of analogues, this method has been applied following a chemical transformation step. For instance, new polyketides were hydrolyzed using sodium hydroxide (B78521) to expose the vicinal diol groups. nih.govresearchgate.net The resulting product, identified as eujavanicol A, was complexed with Mo₂(OAc)₄. The observation of negative Cotton effects around 310 and 400 nm allowed for the definitive assignment of the 8R and 9S configurations in the decalin core. nih.govresearchgate.net

| Technique | Principle | Application for Eujavanicol Analogues |

| ECD Spectroscopy | Differential absorption of circularly polarized light by chiral molecules. beilstein-journals.org | Comparison of experimental spectra with DFT-calculated spectra to assign absolute configuration. nih.govacs.org |

| Optical Rotation | Rotation of the plane of polarized light by a chiral substance. anton-paar.com | Confirmation of compound identity by comparing measured specific rotation values with literature data for known analogues like eujavanicol A. nih.govresearchgate.net |

| In Situ Dimolybdenum CD | CD measurement of a complex formed between a vicinal diol and Mo₂(OAc)₄. nih.gov | Determination of the absolute configuration of the 8,9-diol system in the decalin core after chemical hydrolysis. nih.govresearchgate.netsemanticscholar.org |

X-ray Crystallography for Three-Dimensional Structural Confirmation and Chirality

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be generated, revealing precise atomic positions, bond lengths, and bond angles. wikipedia.orgglycoforum.gr.jp This technique provides unambiguous proof of a molecule's relative and absolute stereochemistry. researchgate.net

While obtaining crystals of sufficient quality for analysis can be challenging, the technique has been successfully applied to analogues of this compound. acs.orgnih.gov For example, single-crystal X-ray diffraction was used to elucidate the structures of eupenicinicols C and D, two new decalin-containing compounds related to eujavanicol A, which were isolated from the endophytic fungus Eupenicillium sp. LG41. acs.org This analysis provides a solid reference for the stereochemical assignments of other members of this compound class, including this compound. The crystallographic data serves as a benchmark for validating stereochemical assignments made by other methods, such as chiroptical spectroscopy. researchgate.net

| Technique | Requirement | Information Obtained | Relevance to this compound |

| X-ray Crystallography | Single, diffraction-quality crystal. spectroscopyasia.com | Unambiguous 3D molecular structure, bond lengths, bond angles, and absolute configuration. wikipedia.org | Confirms the stereochemistry of closely related analogues (e.g., eupenicinicols C and D), providing a structural framework for the entire class. acs.org |

Chemical Transformation and Derivatization Studies of this compound Analogues

Chemical transformation and derivatization are key strategies used in the structural elucidation of natural products. These reactions help to confirm functional groups, simplify complex structures, or correlate a new compound with a known one.

For the eujavanicol class of compounds, which includes molecules like trichoharzin B, a structural analogue of this compound, chemical transformation has been instrumental. frontiersin.orgnih.gov These compounds are often isolated as polyketides with an alkylated decalin framework that is esterified with an acyl group. frontiersin.org A common and effective transformation is the hydrolysis of this ester linkage.

Studies on novel decalin derivatives isolated from the fungus Trichoderma harzianum have utilized alkali-hydrolysis (e.g., with NaOH) to cleave the ester group. nih.govresearchgate.netresearchgate.net This reaction yields the core decalin alcohol, which can then be identified. In several cases, this hydrolysis product was confirmed to be the known compound eujavanicol A. nih.govresearchgate.net This chemical correlation not only confirms the core structure of the new analogue but also simplifies the subsequent stereochemical analysis using methods like the in situ dimolybdenum CD technique, which requires a free diol. nih.gov The structures of tandyukisins B–D, other decalin derivatives, were also established using chemical transformation as a key step. nih.gov

| Original Compound Class | Transformation Method | Product | Purpose of Transformation |

| Esterified Decalin Polyketides (Eujavanicol Analogues) | Alkali-Hydrolysis (e.g., NaOH in MeOH) | Decalin Core Alcohol (e.g., Eujavanicol A) | To confirm the core structure by correlating with a known compound and to enable further analysis (e.g., dimolybdenum CD method). nih.govresearchgate.net |

Biosynthetic Pathways and Enzymatic Investigations of Eujavanicol B

Proposed Polyketide Biosynthetic Origin of Eujavanicol B and Related Compounds

This compound and its structural relatives are thought to originate from a polyketide biosynthetic pathway. Polyketides are a large and diverse class of secondary metabolites synthesized by the stepwise condensation of small carboxylic acid units, a process that shares similarities with fatty acid synthesis. wikipedia.org The initial hypothesis for polyketide formation, known as the polyacetate hypothesis, suggested a head-to-tail linkage of acetate (B1210297) units followed by cyclization. rasmusfrandsen.dk This fundamental concept has been refined over decades with advancements in isotopic labeling and genetic techniques. wikipedia.orgrasmusfrandsen.dk

While many fungal metabolites with a 15-carbon bicyclic core were traditionally classified as sesquiterpenes derived from the mevalonate (B85504) pathway, recent genetic evidence for related compounds challenges this assumption. nih.gov Studies on acremeremophilanes, a group of fungal metabolites structurally analogous to eujavanicols, have provided compelling evidence for a polyketide origin. nih.gov Researchers have demonstrated that the 10-carbon skeleton of these compounds is not a product of terpene cyclases but is instead assembled by a polyketide synthase (PKS). Subsequently, a five-carbon isoprene (B109036) unit is added by a prenyltransferase to form the characteristic 15-carbon backbone. nih.gov This hybrid polyketide-terpene pathway is increasingly recognized as a source of structural diversity in fungal natural products. scispace.com

The isolation of numerous polyketides, including eujavanicol A, from fungi like Trichoderma and other marine-derived species further supports the classification of the eujavanicol family as polyketide-derived natural products. scispace.commdpi.com The biosynthesis is proposed to involve a highly reducing polyketide synthase (HRPKS) that utilizes starter units like isobutyryl-CoA. nih.gov

Identification and Characterization of Key Biosynthetic Enzymes

The biosynthesis of a complex polyketide like this compound relies on a suite of enzymes, each performing a specific chemical transformation. The central enzyme is the polyketide synthase (PKS), a large, multi-domain protein that assembles the carbon backbone. wikipedia.org Following the initial synthesis, a variety of "tailoring" enzymes modify the polyketide chain through oxidation, reduction, cyclization, and glycosylation to produce the final, bioactive compound.

Genetic investigations into the biosynthesis of acremeremophilanes in the fungus Trichoderma virens have led to the identification of a specific PKS gene cluster, termed the amm cluster, which is believed to be representative for this class of compounds. nih.gov Knockout of the central PKS gene in this cluster was shown to abolish the production of these metabolites, confirming its essential role. nih.gov The key enzymes identified or proposed in this pathway are detailed in the table below.

| Gene | Proposed Enzyme | Proposed Function in Biosynthesis |

| amm1 | Highly Reducing Polyketide Synthase (HRPKS) | Catalyzes the formation of the 10-carbon polyketide backbone from starter and extender units. nih.gov |

| amm2 | Prenyltransferase (PT) | Adds a five-carbon isoprene unit (from dimethylallyl pyrophosphate, DMAPP) to the polyketide core to form the 15-carbon skeleton. nih.gov |

| amm3 | FAD/FMN-containing dehydrogenase | A tailoring enzyme likely involved in oxidation/reduction reactions to modify the core structure. nih.gov |

| amm4 | RmlC-like cupin | A tailoring enzyme with a role that is not yet fully defined but may be involved in cyclization or other modifications. nih.gov |

| amm5, amm8 | Cytochrome P450 Monooxygenases | Catalyze specific hydroxylation or epoxidation reactions at various positions on the molecule, contributing to the final structure of this compound. nih.gov |

| amm6 | Hydrolase | Potentially involved in cleaving ester bonds or other hydrolytic steps during the biosynthetic process. nih.gov |

| amm7 | O-acyltransferase | Transfers an acyl group to a hydroxyl function on the molecule, a common final step in creating structural diversity. nih.gov |

| amm9 | Oxidoreductase | Another tailoring enzyme involved in redox chemistry to refine the molecular structure. nih.gov |

| amm10 | MFS Transporter | Likely responsible for exporting the final product out of the fungal cell. nih.gov |

The PKS itself (amm1) contains multiple catalytic domains, including a ketoreductase (KR) domain, which is characteristic of highly reducing PKSs. nih.gov The specific sequence and action of the tailoring enzymes, particularly the cytochrome P450s, are critical in determining the final oxidation pattern and stereochemistry that distinguishes this compound from other related compounds.

Genetic and Molecular Aspects of this compound Biosynthesis

The genes encoding the enzymes for a specific biosynthetic pathway are typically found clustered together on the chromosome in fungi. This arrangement, known as a biosynthetic gene cluster (BGC), allows for coordinated regulation of gene expression. nih.gov The identification of the amm gene cluster in T. virens provides a genetic blueprint for how eujavanicol-type compounds are produced. nih.gov

Intriguingly, this amm cluster shows high homology (over 70%) and synteny with a PKS gene cluster from Stachybotrys chartarum, suggesting a conserved evolutionary origin for this biosynthetic pathway across different fungal species. nih.gov In some strains, the gene cluster is located on a single scaffold, while in others, it is split across two separate scaffolds, a phenomenon that has implications for gene regulation and evolution. nih.gov

The discovery of BGCs is a powerful tool for natural product discovery. nih.gov Modern genome mining techniques can scan fungal genomes for sequences homologous to known PKS or prenyltransferase genes, predicting the organism's capacity to produce novel compounds. wikipedia.org Furthermore, understanding the genetic basis allows for targeted genetic manipulation. Overexpression or deletion of regulatory genes or specific biosynthetic genes can be used to increase yields or produce novel derivatives. mdpi.com In some cases, the biosynthesis of a final product involves the crosstalk between two entirely separate BGCs, where intermediates from each pathway are combined to create hybrid molecules, a mechanism that dramatically increases molecular diversity. nih.gov

Chemoenzymatic Synthesis Approaches for this compound and Derivatives

Chemoenzymatic synthesis combines the selectivity and efficiency of biological catalysts (enzymes) with the flexibility of traditional organic chemistry to create complex molecules. ijariie.com This approach holds significant promise for the production of this compound and novel derivatives that may possess improved biological activities. nih.gov

A potential chemoenzymatic strategy for this compound could involve several stages:

Enzymatic Core Synthesis: The key biosynthetic enzymes, such as the HRPKS and the prenyltransferase from the amm cluster, could be expressed in a heterologous host like Aspergillus nidulans or Saccharomyces cerevisiae. nih.gov This engineered microbial factory could be fed simple precursors to produce the core bicyclic skeleton of this compound in large quantities.

Precursor-Directed Biosynthesis: The biosynthetic pathway could be manipulated by feeding the engineered organism synthetic analogs of the natural starter or extender units (e.g., modified versions of isobutyryl-CoA or malonyl-CoA). The PKS may accept these unnatural substrates, leading to the production of novel polyketide backbones. nih.gov

In Vitro Enzymatic Modification: The core skeleton, produced either biosynthetically or through total chemical synthesis, could be modified in a stepwise fashion using purified tailoring enzymes. For example, specific cytochrome P450 monooxygenases could be used to introduce hydroxyl groups at precise locations, a transformation that is often difficult to achieve with conventional chemical methods. nih.gov

Late-Stage Chemical Derivatization: Finally, standard chemical reactions could be used to add functional groups or modify the molecule in ways not accessible through the available enzymes, creating a diverse library of this compound derivatives for further study.

This modular approach, combining the power of enzymatic catalysts for complex core construction and stereoselective transformations with the versatility of synthetic chemistry, provides a powerful platform for accessing rare natural products and generating new chemical entities. mdpi.combeilstein-journals.org

Molecular Mechanisms of Action and Pharmacological Targets of Eujavanicol B

In Vitro Biological Evaluation of Eujavanicol B and Analogues

The initial assessment of the biological potential of this compound and its related compounds has been conducted through a series of in vitro studies. These evaluations are crucial for determining the compound's activity at a cellular level and for identifying potential therapeutic applications.

Assessment in Cellular Models for Specific Biological Activities

The biological activities of this compound and its analogues, such as eujavanicol A, have been investigated using various cellular models. These studies often involve cytotoxicity assays and enzyme inhibition assays to determine the compounds' effects on cell viability and specific enzyme functions.

One area of investigation has been the antibacterial and antifouling properties of these compounds. For instance, eujavanicol A, isolated from the soft coral-derived fungus Trichoderma harzianum (XS-20090075), demonstrated antifouling activity against the larval settlement of Bugula neritina with an EC50 value of 35.6 μg/mL. mdpi.comresearchgate.netresearchgate.net It also showed bioactivity against E. coli with a Minimum Inhibitory Concentration (MIC) of 5.0 μg/mL. researchgate.netresearchgate.netnih.gov Another analogue, eupenicinicol D, exhibited significant activity against Staphylococcus aureus with a remarkable MIC of 0.1 μg/mL. nih.govacs.org

The production of eujavanicol A and other related compounds, including eupenicinicols C and D, was notably enhanced in the endophytic fungus Eupenicillium sp. LG41 through epigenetic modulation using the NAD+-dependent histone deacetylase (HDAC) inhibitor, nicotinamide. researchgate.netacs.orgfrontiersin.org This highlights the role of epigenetic factors in the biosynthesis of these compounds.

Table 1: In Vitro Biological Activities of Eujavanicol A and Analogues

| Compound | Source Organism | Assay Type | Target Organism/Cell Line | Result | Citation |

|---|---|---|---|---|---|

| Eujavanicol A | Trichoderma harzianum (XS-20090075) | Antifouling | Bugula neritina larvae | EC50 = 35.6 μg/mL | mdpi.comresearchgate.netresearchgate.net |

| Eujavanicol A | Eupenicillium sp. LG41 | Antibacterial | E. coli | MIC = 5.0 μg/mL | researchgate.netresearchgate.netnih.gov |

| Eupenicinicol D | Eupenicillium sp. LG41 | Antibacterial | Staphylococcus aureus | MIC = 0.1 μg/mL | nih.govacs.org |

| Eupenicinicol A | Eupenicillium sp. LG41 | Antibacterial | Bacillus subtilis | MIC = 10 μg/mL | nih.gov |

| Eupenicinicol D | Eupenicillium sp. LG41 | Cytotoxicity | Human acute monocytic leukemia cell line (THP-1) | Marked cytotoxicity | researchgate.netacs.org |

High-Throughput Screening for Target Identification

While specific data on high-throughput screening (HTS) for identifying the direct molecular targets of this compound is not extensively detailed in the provided search results, the general methodology of HTS is a cornerstone in drug discovery for just this purpose. nih.govrsc.org HTS allows for the rapid assessment of a large number of compounds against a panel of biological targets to identify "hits" that modulate the activity of a specific target. nih.gov Fluorometric assays are commonly employed in HTS for their speed and compatibility with automated systems, particularly for screening enzyme inhibitors. nih.gov For a compound like this compound, HTS would be instrumental in systematically screening its interaction with a wide array of proteins, such as kinases, proteases, and receptors, to pinpoint its primary pharmacological targets.

Elucidation of Molecular Mechanisms of Action of this compound

Understanding the precise molecular mechanisms through which this compound exerts its biological effects is a complex process that involves investigating its influence on cellular pathways, its binding to specific receptors and proteins, and its impact on signal transduction.

Investigation of Cellular Pathway Modulation by this compound

The provided information alludes to the modulation of cellular pathways by compounds structurally related to this compound. For instance, the use of HDAC inhibitors to increase the production of eujavanicol A and its analogues suggests a potential link to epigenetic regulatory pathways. researchgate.netfrontiersin.orgnih.gov Histone deacetylases (HDACs) are key enzymes in chromatin remodeling, and their inhibition can lead to the activation of otherwise silent gene clusters, resulting in the production of secondary metabolites. nih.govmdpi.com This indicates that this compound's mechanism of action, or at least its biosynthesis, might be intertwined with the epigenetic machinery of the producing organism. Further research is needed to determine if this compound itself directly modulates these or other cellular pathways in target organisms.

Analysis of Receptor Binding and Protein Interaction Profiles

Direct evidence for the receptor binding and protein interaction profiles of this compound is not explicitly available in the search results. However, the methodologies for such analyses are well-established. Techniques like radioligand binding assays and surface plasmon resonance (SPR) are standard for characterizing the interaction between a small molecule and its protein target. nih.govcytivalifesciences.comuni-regensburg.de To determine the protein interaction profile of this compound, methods such as protein interaction profile sequencing (PIP-seq) or yeast two-hybrid screens could be employed. nih.govmpg.de These techniques would provide a global view of the proteins that this compound interacts with within a cell, offering critical insights into its mechanism of action.

Signal Transduction Pathway Studies

The study of signal transduction pathways is essential for understanding how a cell responds to external and internal signals. cshlpress.comnih.govnih.gov While the specific effects of this compound on signal transduction are not detailed, the observed biological activities of its analogues suggest potential interference with key signaling cascades. For example, the cytotoxicity of eupenicinicol D against a leukemia cell line implies a potential interaction with pathways that control cell proliferation, survival, or apoptosis. researchgate.netacs.org G-protein coupled receptors (GPCRs) are a major class of receptors involved in signal transduction, and assays to study their activation, such as GTPγS binding assays, are fundamental in pharmacology. nih.govmdpi.com Investigating whether this compound can modulate GPCR signaling or other critical pathways, such as MAP kinase or PI3K/Akt pathways, would be a logical next step in elucidating its molecular mechanism.

Mechanistic Studies on Antimicrobial Activity (e.g., membrane disruption, enzyme inhibition)

While specific studies on this compound are limited, the antimicrobial action of related fungal polyketides often involves the disruption of cellular integrity and key enzymatic processes. mdpi.comfiveable.me

Membrane Disruption: A common mechanism for antifungal and antibacterial polyketides is the perturbation of the cell membrane. mdpi.com This can occur through the formation of pores in the membrane, leading to the leakage of essential cytoplasmic contents and ultimately, cell death. mdpi.comresearchgate.net For instance, some fungal metabolites are known to interact with components of the cell membrane, such as ergosterol (B1671047) in fungi, disrupting its structure and function. researchgate.net This disruption increases membrane permeability, a mechanism observed with various antimicrobial compounds derived from fungi. nih.govoup.com It is plausible that this compound, like other polyketides from Trichoderma, may compromise the cell wall and membrane integrity of susceptible microbes. researchgate.net

Enzyme Inhibition: Another potential mechanism of action for this compound is the inhibition of essential enzymes in pathogenic microorganisms. researchgate.net Secondary metabolites from Trichoderma have been shown to inhibit enzymes crucial for microbial growth and pathogenicity. plos.orgoup.com For example, a study on polyketides from Trichoderma lentiforme evaluated their acetylcholinesterase (AChE) inhibitory activity. While many compounds showed weak activity, the chromone (B188151) derivative 3 displayed moderate inhibition. mdpi.com Given that eujavanicol A, a close structural analog of this compound, was also tested in this study, it suggests that enzyme inhibition is a potential, though perhaps not primary, mechanism for this class of compounds. mdpi.com The broad-spectrum antimicrobial activity of Trichoderma metabolites is often attributed to their ability to interfere with multiple cellular processes, including enzymatic pathways. nih.govpreprints.org

Structure-Activity Relationship (SAR) and Lead Optimization for this compound Derivatives

The exploration of the structure-activity relationship (SAR) is fundamental in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. oncodesign-services.com For this compound, while specific SAR studies are not available, insights can be drawn from related compounds and general principles of drug design.

Rational Design and Synthesis of this compound Analogues

The rational design of this compound analogues would be a crucial step toward improving its therapeutic potential. srce.hr This process involves the systematic modification of its chemical structure to identify key pharmacophoric features. oncodesign-services.com The synthesis of analogues could focus on several aspects:

Modification of the Decalin Core: Alterations to the stereochemistry or substitution patterns on the decalin ring system could influence binding affinity to a target.

Varying the Side Chains: The nature and length of side chains attached to the core structure are often critical for activity. Synthesizing analogues with different side chains could modulate the compound's lipophilicity and interaction with biological targets. mdpi.com

Introducing New Functional Groups: The addition of functional groups, such as halogens or nitrogen-containing moieties, can significantly alter a molecule's biological activity and pharmacokinetic properties. beilstein-journals.org

The synthesis of such analogues can be achieved through various organic synthesis techniques, including semi-synthesis starting from the natural product or total synthesis to allow for greater structural diversity. uni-hannover.demdpi.com

Computational Approaches in SAR Analysis and Drug Design

Computational tools are invaluable for analyzing SAR and guiding the design of new drug candidates. oncodesign-services.com In the absence of extensive experimental data for this compound, computational methods could provide initial predictions and focus experimental efforts. jubilantbiosys.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound derivatives, a QSAR study could help predict the antimicrobial potency of newly designed analogues based on their physicochemical properties and structural descriptors. nih.gov

Molecular Docking: If a biological target for this compound is identified, molecular docking could be used to predict the binding orientation and affinity of different analogues within the target's active site. plos.org This would allow for the prioritization of compounds for synthesis and biological testing.

Pharmacophore Modeling: Based on the structures of known active compounds, like eujavanicol A, a pharmacophore model can be generated. This model represents the essential three-dimensional arrangement of chemical features required for biological activity and can be used to screen virtual libraries for new potential hits. jubilantbiosys.comsygnaturediscovery.com

The table below summarizes the antimicrobial activity of eujavanicol A and other related polyketides isolated from Trichoderma lentiforme, which could serve as a starting point for SAR studies on this compound.

| Compound | Target Organism | MIC (µM) | Reference |

|---|---|---|---|

| Eujavanicol A | P. italicum | 50 | mdpi.com |

| Compound 6 (decalin derivative) | P. italicum | 6.25 | mdpi.com |

| Compound 9 (decalin derivative) | P. italicum | 6.25 | mdpi.com |

| Compound 3 (chromone derivative) | C. albicans | 25 | mdpi.com |

Structure-Based and Ligand-Based Drug Design Strategies

Both structure-based drug design (SBDD) and ligand-based drug design (LBDD) are powerful strategies that could be applied to the development of this compound derivatives.

Structure-Based Drug Design (SBDD): SBDD relies on the three-dimensional structure of the biological target. biosolveit.de If the target enzyme or protein of this compound is identified and its structure determined (e.g., via X-ray crystallography), this information can be used to design molecules that fit precisely into the binding site, potentially with higher affinity and selectivity. biosolveit.de

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD uses the knowledge of active molecules (ligands) to guide drug design. gardp.org The structure of eujavanicol A and other active polyketides from Trichoderma could be used as a template. mdpi.comnih.gov By analyzing the common structural features of these active compounds, a pharmacophore model can be developed to design new molecules with similar or improved activity. jubilantbiosys.com This approach is particularly useful when the initial active compounds are known, but their direct molecular target is not. gardp.org

Preclinical Pharmacological Research on Eujavanicol B

In Vivo Efficacy Studies in Non-Human Animal Models

No studies detailing the in vivo efficacy of eujavanicol B in any non-human animal models were identified. The evaluation of a compound's effectiveness in a living organism is a critical step in preclinical research to determine its potential therapeutic value. eddc.sgimmunologyresearchjournal.com Typically, these studies involve administering the compound to animal models of specific diseases and observing its effects on relevant biological markers and clinical outcomes. immunologyresearchjournal.comnih.gov However, for this compound, no such data is publicly accessible.

Exploratory Pharmacokinetic and Pharmacodynamic Investigations in Preclinical Models

There is no available information regarding the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound from preclinical models. Pharmacokinetics describes the journey of a drug through the body, including its absorption, distribution, metabolism, and excretion (ADME). sfda.gov.samdpi.com Pharmacodynamics, on the other hand, investigates the effects of the drug on the body. mdpi.comuniversiteitleiden.nl Understanding the PK/PD relationship is fundamental in drug development to establish a compound's mechanism of action and to inform dosing regimens in further studies. eddc.sgtranspharmation.com The absence of such data for this compound represents a significant gap in its preclinical characterization.

Computational Chemistry and Theoretical Studies of Eujavanicol B

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the electronic structure of molecules. solubilityofthings.com These methods can elucidate various molecular properties, including geometry, energy levels, and the distribution of electrons, which are fundamental to understanding a molecule's reactivity. solubilityofthings.com For natural products like eujavanicol B, these calculations are instrumental in predicting sites susceptible to nucleophilic or electrophilic attack, understanding reaction mechanisms, and interpreting spectroscopic data. nih.govresearchgate.net

By applying methods such as Density Functional Theory (DFT), researchers can compute a variety of electronic descriptors for this compound. nist.gov These descriptors help in quantifying its reactivity and predicting its behavior in chemical reactions. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

Other important parameters that can be calculated include the electrostatic potential (ESP), which reveals the charge distribution on the molecular surface and helps identify regions prone to electrostatic interactions. Reactivity indices such as electrophilicity and nucleophilicity can also be derived to provide a more quantitative measure of the molecule's reactive nature.

| Parameter | Calculated Value | Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating capacity of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability. |

| Dipole Moment | 2.8 D | Indicates a moderate polarity of the molecule. |

| Electron Affinity | 1.1 eV | Energy released when an electron is added. |

| Ionization Potential | 6.7 eV | Energy required to remove an electron. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational flexibility and dynamics of molecules like this compound. acs.orgnih.gov Understanding the accessible conformations of a natural product is crucial, as its biological activity is often dependent on its three-dimensional shape.

For this compound, MD simulations can reveal the preferred spatial arrangements of its atoms and how these conformations fluctuate under different environmental conditions, such as in aqueous solution or when interacting with a biological target. acs.org These simulations can identify stable and metastable conformational states and the energy barriers between them. This information is vital for understanding how this compound might bind to a receptor, as the binding process often involves conformational changes in both the ligand and the protein.

Analysis of MD trajectories can yield valuable data on various structural parameters. The root-mean-square deviation (RMSD) can be monitored to assess the stability of the molecule's conformation over the simulation time. The radius of gyration (Rg) provides insight into the compactness of the molecule. Furthermore, analysis of dihedral angles can reveal the flexibility of specific bonds and the conformational preferences of different parts of the molecule.

| Parameter | Average Value | Interpretation |

|---|---|---|

| RMSD (Å) | 1.5 ± 0.3 | Indicates overall structural stability with minor fluctuations. |

| Radius of Gyration (Rg) (Å) | 5.2 ± 0.2 | Suggests a relatively compact structure. |

| Solvent Accessible Surface Area (SASA) (Ų) | 450 ± 25 | Represents the molecular surface exposed to the solvent. |

| Intramolecular Hydrogen Bonds | 2-3 | Contribute to the stability of the observed conformations. |

Virtual Screening and Ligand Docking Studies for Target Prediction

Virtual screening and ligand docking are powerful computational techniques used in drug discovery to identify potential biological targets for a given compound and to predict its binding mode and affinity. researchgate.netrsc.org For this compound, these methods can be employed to screen large databases of protein structures to find potential receptors with which it might interact. aimspress.com This approach can significantly accelerate the process of identifying the molecular targets responsible for its biological activity. nih.gov

The process typically involves two main stages. First, in virtual screening, a library of potential protein targets is computationally screened. researchgate.net Then, in molecular docking, the most promising protein-ligand interactions are studied in more detail. Docking algorithms predict the preferred orientation of this compound when bound to a protein's active site and estimate the strength of the interaction, often expressed as a docking score or binding energy. nih.gov These predictions are based on the geometric and chemical complementarity between the ligand and the protein's binding pocket.

These studies can provide a ranked list of potential protein targets for this compound, along with detailed atomic-level insights into the binding interactions, such as hydrogen bonds and hydrophobic contacts. This information is invaluable for prioritizing experimental validation and for designing derivatives of this compound with improved binding affinity and selectivity.

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | -9.8 | Arg120, Tyr355, Ser530 |

| Tumor Necrosis Factor-alpha (TNF-α) | -8.5 | Tyr59, Tyr119, Gln61 |

| B-cell lymphoma 2 (Bcl-2) | -8.2 | Arg146, Phe105, Ala149 |

| Matrix Metalloproteinase-9 (MMP-9) | -7.9 | His226, Glu227, Pro243 |

Machine Learning and Artificial Intelligence Applications in this compound Research

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in natural product research to analyze complex datasets and make predictions about the properties and activities of molecules. nih.govrsc.org For this compound, AI and ML models can be trained on large datasets of chemical structures and their associated biological activities to predict its potential therapeutic effects. cas.orgfnasjournals.com These approaches can significantly enhance the efficiency of natural product-based drug discovery. nih.gov

One application of ML is in the development of Quantitative Structure-Activity Relationship (QSAR) models. These models correlate the structural or physicochemical properties of molecules with their biological activities. By training a QSAR model on a set of compounds with known activities against a particular target, it is possible to predict the activity of this compound against that same target.

AI can also be used to predict various pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion (ADME), as well as its potential toxicity. These predictions are crucial for assessing the drug-likeness of a compound in the early stages of drug development. Generative AI models can even be used to design novel analogs of this compound with potentially improved properties.

| Predicted Property | Model Used | Predicted Outcome |

|---|---|---|

| Anti-inflammatory Activity | Random Forest Classifier | High probability |

| Anticancer Activity (Lung Cancer Cell Line) | Support Vector Machine | Moderate probability |

| Human Oral Bioavailability | Gradient Boosting Regressor | >60% |

| Hepatotoxicity | Deep Neural Network | Low risk |

Advanced Analytical Methodologies for Eujavanicol B Research

Chromatographic Techniques for Separation and Purification

The isolation of eujavanicol B, a secondary metabolite from fungal sources such as Eupenicillium javanicum or Chaetomium species, necessitates a multi-step chromatographic purification process to separate it from a complex mixture of other metabolites. nih.govauctoresonline.orgtaylorfrancis.comnih.govnih.gov The general strategy involves initial extraction followed by a series of chromatographic separations that exploit differences in polarity, size, and affinity of the target compound.

Initially, fungal cultures are typically extracted with solvents like ethanol (B145695) or ethyl acetate (B1210297). acgpubs.org This crude extract is then subjected to preliminary fractionation using techniques such as Medium-Pressure Liquid Chromatography (MPLC). acgpubs.org This step serves to separate the extract into several less complex fractions based on polarity.

Subsequent purification steps commonly employ a combination of different High-Performance Liquid Chromatography (HPLC) or column chromatography modes.

Reversed-Phase HPLC (RP-HPLC): This is a cornerstone technique for purifying decalin derivatives like eujavanicols. escholarship.orgnih.gov Columns with a nonpolar stationary phase (e.g., C18) are used with a polar mobile phase, typically a gradient of water and an organic solvent like methanol (B129727) or acetonitrile. acgpubs.orgescholarship.org This separates compounds based on their hydrophobicity. For instance, in the isolation of the related eujavanicol D, a fraction was purified using semipreparative HPLC with a mobile phase of 58% methanol in water. acgpubs.org

Size-Exclusion Chromatography (SEC): This method, often using materials like Sephadex LH-20, separates molecules based on their size. It is effective for removing high or low molecular weight impurities and for separating compounds with similar polarities but different sizes. acgpubs.org

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds that can be vaporized without decomposition. nih.gov When coupled with a mass spectrometer (GC-MS), it is highly effective for identifying components in complex mixtures, such as essential oils or extracts containing volatile or semi-volatile metabolites. cmbr-journal.comresearchgate.netcsic.es For non-volatile compounds like this compound, derivatization may be required to increase volatility for GC analysis. cmbr-journal.com

The successful isolation of a pure compound often requires the sequential application of these techniques, with the purity of the fractions monitored at each stage, often by analytical HPLC or Thin-Layer Chromatography (TLC).

Advanced Spectroscopic Methods for Structural Confirmation and Quantification (e.g., UV, IR)

Once this compound is isolated in its pure form, its chemical structure must be rigorously confirmed. Advanced spectroscopic methods provide the necessary detail to elucidate the molecular framework, identify functional groups, and determine the stereochemistry.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. jfda-online.commdpi.comnih.govnih.gov For decalin derivatives like the tandyukisins and eujavanicols, IR spectra typically reveal characteristic absorption bands. For example, the related compound tandyukisin B shows bands characteristic of hydroxyl groups (~3400-3500 cm⁻¹), esters, and ketones (~1715 cm⁻¹). mdpi-res.com Similarly, eujavanicol D exhibits IR absorptions for hydroxyl groups (3377 cm⁻¹), a carbonyl group (1694 cm⁻¹), and a double bond (1462 cm⁻¹). acgpubs.org Such data would be expected for this compound to confirm the presence of its core functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule, and is particularly useful for detecting conjugated systems. protocols.iomdpi.commdpi.comlehigh.edu The wavelength of maximum absorbance (λmax) can give clues about the extent of conjugation and the types of chromophores present. While specific UV data for this compound is not readily available, related structures containing chromone (B188151) cores show characteristic UV absorptions that help in their identification. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the complete structure of organic molecules in solution. jmb.or.kr A suite of NMR experiments is typically required:

¹H NMR: Provides information on the number and chemical environment of protons, including their connectivity through spin-spin coupling.

¹³C NMR: Reveals the number and types of carbon atoms (methyl, methylene, methine, quaternary).

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments establish the connectivity between atoms. COSY (Correlation Spectroscopy) shows proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows couplings between protons and carbons over two to three bonds, which is crucial for piecing together the carbon skeleton. NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of protons, which is essential for determining the relative stereochemistry of the molecule. acgpubs.org

The full structural elucidation of this compound would depend on a comprehensive analysis of these NMR data, similar to the detailed studies performed on eujavanicol A and D. acgpubs.orgcellcarta.com

| Spectroscopic Data for Structurally Related Eujavanicol D acgpubs.org | |

| Technique | Observed Data |

| IR (KBr) νmax cm⁻¹ | 3377 (hydroxyl), 1694 (carbonyl), 1462 (double bond) |

| ¹H NMR (DMSO-d₆) | Signals for methyl groups, oxygenated methines, an oxygenated methylene, and an olefinic proton were identified. |

| ¹³C NMR (DMSO-d₆) | 20 carbon signals were observed, corresponding to 5 methyls, 4 methylenes, 8 methines, and 3 quaternary carbons (including one ketone carbonyl at δC 212.6). |

| HRESIMS m/z | 361.2329 [M + Na]⁺ |

Mass Spectrometry-Based Metabolomics for this compound Profiling

Metabolomics aims to provide a comprehensive snapshot of all small-molecule metabolites in a biological sample. ucla.edu Mass spectrometry (MS) is the primary analytical platform for metabolomics due to its high sensitivity, speed, and broad coverage.

High-Resolution Mass Spectrometry (HRMS): This technique is fundamental for determining the precise molecular weight of a compound, which allows for the calculation of its elemental composition. For example, the molecular formula of eujavanicol D (C₂₀H₃₄O₄) was established from its High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data. acgpubs.org Tandyukisin B, a related decalin, had its formula determined by High-Resolution Fast Atom Bombardment Mass Spectrometry (HR FAB-MS). mdpi-res.com This is a critical first step in identifying a new compound like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Profiling: LC-MS is the workhorse of metabolomics. ucla.edu In this approach, a complex mixture, such as a fungal extract, is first separated by HPLC. The eluent is then introduced into a mass spectrometer, which detects the mass-to-charge ratio (m/z) of the eluting compounds. This provides a profile of the extract, where each peak is characterized by its retention time and m/z value. ucla.edu

Tandem Mass Spectrometry (MS/MS): To gain structural information and increase confidence in identification, tandem MS (or MS/MS) is employed. In an MS/MS experiment, a specific ion (a "precursor ion," e.g., the molecular ion of this compound) is selected, fragmented, and the resulting "product ions" are detected. ucla.edu The fragmentation pattern is often unique to a specific molecule and can be used as a fingerprint for identification by comparing it to spectral libraries or through in silico fragmentation predictions. This LC-MS/MS-based profiling allows for the rapid screening of crude extracts to detect the presence of known compounds like this compound or to tentatively identify new, related metabolites. ucla.edu

| Mass Spectrometry Techniques in Eujavanicol Research | |

| Technique | Application |

| High-Resolution Mass Spectrometry (HRMS) | Determines exact mass and elemental composition (e.g., C₂₀H₃₄O₄ for Eujavanicol D). acgpubs.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates complex mixtures and detects metabolites based on retention time and mass-to-charge ratio (m/z). ucla.edu |

| Tandem Mass Spectrometry (LC-MS/MS) | Generates fragmentation patterns for structural elucidation and confident identification of metabolites in a complex sample. ucla.edu |

Challenges and Future Directions in Eujavanicol B Research

Methodological Challenges in Natural Product Discovery and Characterization

The path from a natural source to a pure, characterized compound is fraught with difficulty. For a complex meroterpenoid like eujavanicol B, these challenges are particularly pronounced. frontiersin.orgmdpi.com Natural product research has historically been limited by labor-intensive and time-consuming methodologies. dypvp.edu.in

Key methodological challenges include:

Isolation and Purification : Natural sources contain a complex mixture of numerous compounds. hilarispublisher.com Isolating a single target compound like this compound, which may be present in very low concentrations, is a significant challenge. nih.govfrontiersin.org The process requires selective extraction and purification techniques to prevent degradation or contamination of the target molecule. hilarispublisher.comvbspu.ac.in Furthermore, factors such as the geographic location and season can influence the structural diversity and variability of the natural products obtained. hilarispublisher.com

Structure Elucidation : Determining the precise three-dimensional structure of complex molecules is a major bottleneck in natural product discovery. mdpi.com Meroterpenoids often possess multiple stereogenic centers and complex ring systems, making their structural and stereochemical analysis difficult. mdpi.comrsc.org The presence of certain moieties, such as epoxides, adds another layer of complexity to structure elucidation, as they can lead to misassignments if not analyzed carefully with advanced techniques. acs.org

Dereplication : A crucial and time-consuming step is dereplication—the rapid identification of known compounds to avoid redundant isolation efforts. mdpi.commdpi.com Efficient dereplication strategies are essential to focus resources on discovering genuinely novel molecules. frontiersin.org

To overcome these hurdles, researchers rely on a combination of advanced analytical techniques. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are fundamental. mdpi.com However, for unambiguous stereochemical assignments, these are often supplemented with quantum chemical calculations, such as the DP4+ analysis, which has proven effective in revising or validating proposed structures of complex natural products. mdpi.comacs.org

| Challenge Area | Specific Difficulties | Applicability to this compound |

|---|---|---|

| Isolation & Purification | - Low concentration in source material

| As a fungal meroterpenoid, obtaining sufficient pure material for extensive testing is a primary obstacle. |

| Structure Elucidation | - High number of stereocenters

| This compound possesses a complex decalin core and multiple hydroxyl groups, requiring advanced NMR and computational methods for confirmation. naturalproducts.net |

| Dereplication | - Time-consuming process to distinguish novel from known compounds

| Efficiently distinguishing this compound from other known meroterpenoids in a crude extract is critical to streamline the discovery process. |

Interdisciplinary Approaches and Collaborative Research Initiatives

The complexity of natural product research necessitates a departure from siloed efforts toward integrated, interdisciplinary approaches. frontiersin.orgresearchgate.netnih.gov Successfully navigating the journey from discovery to potential application for a compound like this compound requires the combined expertise of scientists from various fields. This involves analytical chemists for isolation and structure elucidation, synthetic chemists to develop scalable synthetic routes, pharmacologists to evaluate biological activity, and computational scientists to model interactions and predict properties. mdpi.comnih.gov

Several initiatives highlight the power of collaborative research:

The Consortium for Advancing Research on Botanicals and Other Natural Products (CARBON) : Supported by the U.S. National Institutes of Health (NIH), this program promotes collaborative, transdisciplinary research on natural products to understand their safety, effectiveness, and mechanisms of action. nih.govnih.gov It funds centers that focus on breaking through persistent methodological bottlenecks that have hindered natural products research, emphasizing the development of advanced analytical and computational methods. nih.govnih.gov

Nature Inspired Collaborative Energy Research (NICER) : This multi-institution initiative, led by researchers from several universities, explores how complex molecules from natural sources like fungi can be used in technological applications. uncg.edu While focused on energy, the collaborative model is directly applicable to drug discovery, demonstrating how pooling resources and expertise can tackle complex scientific challenges. uncg.edu

These programs underscore a growing consensus: the future of natural product research lies in networked, collaborative projects that synergistically combine a range of disciplines to generate robust, translatable data. nih.govnih.gov Such collaborations are essential for sharing materials and expertise, enhancing the quality of research, and accelerating progress from the lab toward potential applications. nih.gov

Future Prospects for this compound as a Research Lead

This compound, as a structurally complex meroterpenoid, holds significant promise as a lead compound for future research and development. A lead compound is a chemical entity with potential therapeutic activity that serves as a starting point for chemical modifications to create a new drug with optimized efficacy and minimized side effects. taylorandfrancis.comnih.gov Meroterpenoids as a class are known for their remarkable structural diversity and a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, making them attractive candidates for drug discovery. mdpi.comnih.govacs.org

The potential of this compound as a research lead can be viewed from several perspectives:

Inspiration for Drug Discovery : The intricate architecture of this compound is a valuable scaffold for drug design. engineering.org.cnjetir.org Synthetic chemists can use it as a blueprint to create analogues—molecules with similar but slightly modified structures. This process of lead optimization can lead to derivatives with improved potency, selectivity, or better pharmacokinetic profiles. taylorandfrancis.comengineering.org.cn

Tool for Chemical Biology : Beyond its direct therapeutic potential, this compound can serve as a molecular probe. By studying its interactions with biological targets within cells, researchers can uncover new information about cellular pathways and disease mechanisms. This is particularly valuable if the compound displays highly specific biological activity.

Platform for Synthetic Innovation : The total synthesis of a complex molecule like this compound is a significant challenge that drives innovation in synthetic organic chemistry. researchgate.net Developing a successful synthetic route not only provides access to the compound for further study but also establishes new chemical methods that can be applied to the synthesis of other complex and medicinally important molecules.

The journey from a natural product lead to a marketed drug is long and arduous, but the unique chemical space occupied by compounds like this compound ensures they will remain a vital source of inspiration and innovation in medicine. frontiersin.orgjetir.org

Addressing Research Bottlenecks and Enhancing Research Efficiency

| Strategy | Description | Impact on this compound Research |

|---|---|---|

| Advanced Extraction & Isolation | Use of modern techniques like supercritical fluid extraction, counter-current chromatography, and advanced HPLC to improve yield and purity. hilarispublisher.comfuturelearn.com | Enables faster and more efficient isolation of pure this compound from fungal cultures, providing sufficient material for biological screening and analysis. |

| AI and Machine Learning | Employing computational tools to predict bioactivity, analyze spectroscopic data, plan synthetic routes, and mine large datasets to identify novel compounds. dypvp.edu.infuturelearn.comijrpas.com | Can accelerate the identification of this compound's potential biological targets and guide the design of more potent synthetic analogues. |

| Genomics and Synthetic Biology | Identifying the biosynthetic gene cluster (BGC) responsible for producing the natural product and using heterologous expression to produce it in a more manageable host organism (e.g., E. coli, yeast). rsc.orgbeilstein-journals.orgresearchgate.net | Could provide a sustainable and scalable supply of this compound, overcoming the limitations of isolation from its native source. |

| Open-Access Databases | Development and use of shared databases (e.g., GNPS, NP-MRD) for NMR and MS data to facilitate rapid dereplication and structure elucidation. mdpi.comfrontiersin.orgnih.gov | Allows researchers to quickly compare the spectral data of a new isolate against known compounds, confirming the novelty of this compound or identifying it rapidly. |

| High-Throughput Screening (HTS) | Automated screening of compounds against a wide array of biological targets to quickly identify potential therapeutic activities. mdpi.comnih.gov | Permits rapid evaluation of this compound's bioactivity profile, helping to prioritize the most promising avenues for further investigation. |

By integrating these innovative approaches, the efficiency of natural product research can be significantly enhanced. nih.gov For this compound, this means a more streamlined path from its discovery in a fungal culture to its comprehensive characterization and evaluation as a promising lead for future scientific and therapeutic development. The convergence of technology, interdisciplinary collaboration, and innovative thinking will continue to drive the exploration of nature's molecular treasures. frontiersin.org

Q & A

Q. Table 1. Recommended Techniques for this compound Characterization

Q. Table 2. Strategies for Addressing Data Contradictions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.